molecular formula C11H11FN2S B12428928 3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile

3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile

Cat. No.: B12428928
M. Wt: 222.28 g/mol
InChI Key: XQJDABISDXYKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile is an organic compound that features a dimethylamino group, a fluorophenyl group, and a sulfanylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Introduction of the Dimethylamino Group: This step might involve nucleophilic substitution reactions where a dimethylamine is introduced.

    Formation of the Sulfanylprop-2-enenitrile Moiety: This could involve the reaction of a suitable nitrile with a thiol compound under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitrile group, converting it to amines or other derivatives.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced nitriles.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biological Probes: May be used in the development of probes for biological studies due to its reactive groups.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-2-(4-chlorophenyl)sulfanylprop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.

    3-(Dimethylamino)-2-(4-bromophenyl)sulfanylprop-2-enenitrile: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro- and bromo- counterparts.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

3-(dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile

InChI

InChI=1S/C11H11FN2S/c1-14(2)8-11(7-13)15-10-5-3-9(12)4-6-10/h3-6,8H,1-2H3

InChI Key

XQJDABISDXYKEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)SC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.